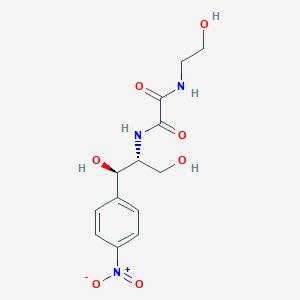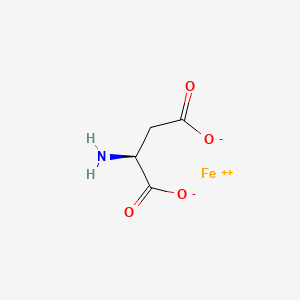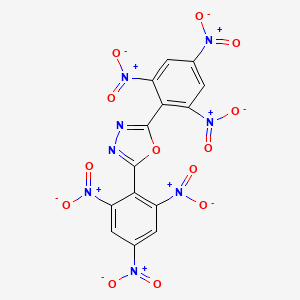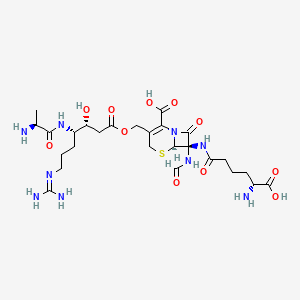
haplophytin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
haplophytin A is a natural product found in Haplophyllum acutifolium with data available.
Wissenschaftliche Forschungsanwendungen
Apoptotic Activity in Leukemia Cells
Haplophytin A, a novel quinoline alkaloid isolated from Haplophyllum acutifolium, demonstrates significant apoptotic activity in human promyelocytic leukemia HL-60 cells. It induces DNA fragmentation, ladder formation, and phosphatidylserine externalization, signaling classical features of apoptosis. The compound activates caspase-8, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins. Haplophytin A's therapeutic potential in leukemia is highlighted through its ability to induce apoptosis via both the extrinsic and intrinsic pathways (Won et al., 2010).
Alkaloidal Constituents and Structure Elucidation
Haplophytin A, along with haplophytin B, has been identified as an alkaloidal constituent of Haplophyllum acutifolium. These alkaloids were discovered during a phytochemical investigation of the plant, along with other known constituents like flindersine and beta-sitosterol. The structures of these compounds were elucidated through spectroscopic means, including the HMBC technique, providing a deeper understanding of the chemical composition and potential biological activities of these natural products (Ali et al., 2001).
Total Syntheses and Chemical Structure
The total synthesis of haplophytine, a related compound, has been achieved, showcasing the intricate chemical structure and complexity of this class of natural products. Haplophytine, featuring a complex polycyclic array and multiple stereocenters, demonstrates the advanced synthetic techniques required to replicate such naturally occurring alkaloids. This synthesis work is crucial for exploring the full range of biological activities and potential pharmaceutical applications of these compounds (Doris, 2009).
Pharmacological Properties in Haplophyllum Tuberculatum
Haplophyllum tuberculatum, containing haplophytin A and B, shows various pharmacological properties like anti-cancer, antioxidant, and anti-bacterial activities. These properties are attributed to the presence of aromatic compounds and essential oils in the plant. This suggests that haplophytin A plays a significant role in the therapeutic potential of Haplophyllum species, offering a basis for drug development and further pharmacological research (Raissi et al., 2016).
Eigenschaften
Produktname |
haplophytin A |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
10-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-7-9-13(19-15)12-10(16-14(9)17)5-4-6-11(12)18-3/h4-8H,1-3H3,(H,16,17) |
InChI-Schlüssel |
SMAYXCAPAZDLBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C3=C(C=CC=C3OC)NC2=O)C |
Synonyme |
10-methoxy-2,2-dimethyl-2,6-dihydropyrano(3,2-c)quinolin-5-one haplophytin A haplophytin-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)



![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
![(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-2-oxido-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B1253461.png)



